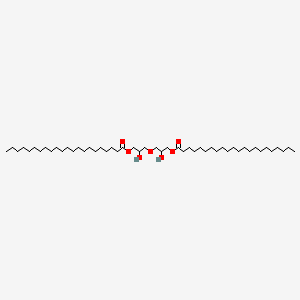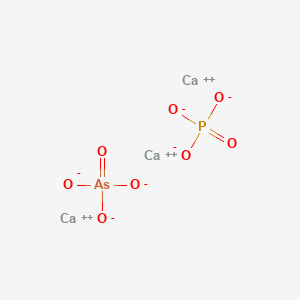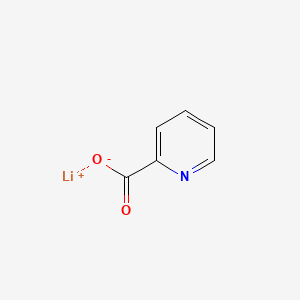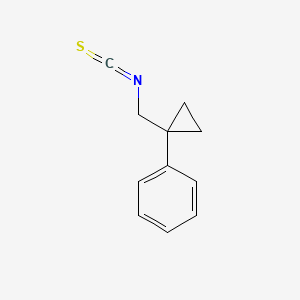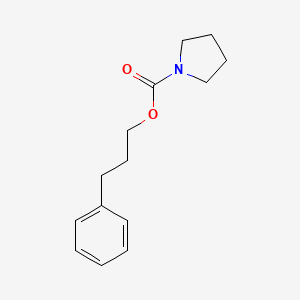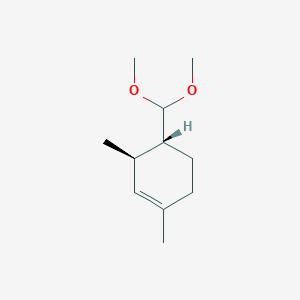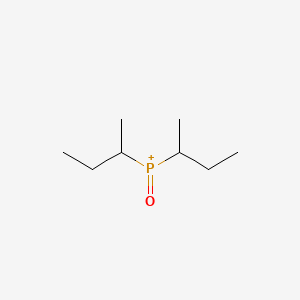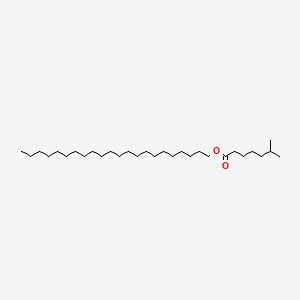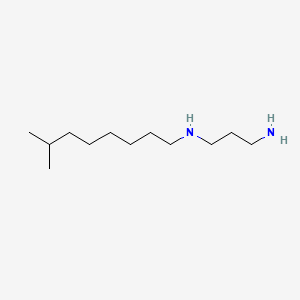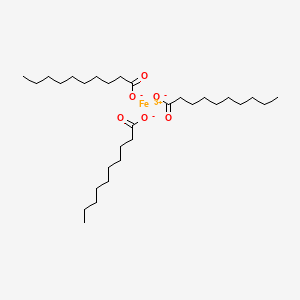
Decanoic acid, iron(3+) salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Iron(II) salts and oxidized organic products.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Decanoic acid and iron(III) hydroxide.
Scientific Research Applications
Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the synthesis of iron-containing nanomaterials.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of coatings, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) stearate: Similar to iron(III) decanoate but with longer fatty acid chains.
Iron(III) oleate: Contains unsaturated fatty acid ligands.
Uniqueness
Decanoic acid, iron(3+) salt, basic is unique due to its medium-chain fatty acid ligands, which provide a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are desired .
Properties
CAS No. |
97434-79-2 |
|---|---|
Molecular Formula |
C30H57FeO6 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
decanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
XUGHSWZPYHDAMD-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


